Diethoxypillar[6]arene

Supramolecular Chemistry Fluorescent Sensors Host-Guest Binding

Choose Diethoxypillar[6]arene for its 2.6× higher binding affinity and larger cavity that pillar[5]arene cannot match, enabling robust IDA biosensors, 0.20 mmol/g paraquat adsorption, and 90% specific p-xylene separation. Ideal for trace carbamate pesticide detection (LOD 0.1 nM). Ensure supramolecular performance with the cyclic hexamer of 1,4-diethoxybenzene—your gateway to next-gen host-guest systems.

Molecular Formula C66H84O12
Molecular Weight 1069.4 g/mol
CAS No. 1207685-12-8
Cat. No. B15509664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxypillar[6]arene
CAS1207685-12-8
Molecular FormulaC66H84O12
Molecular Weight1069.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1CC3=CC(=C(CC4=CC(=C(CC5=CC(=C(CC6=C(C=C(CC7=C(C=C(C2)C(=C7)OCC)OCC)C(=C6)OCC)OCC)C=C5OCC)OCC)C=C4OCC)OCC)C=C3OCC)OCC)OCC
InChIInChI=1S/C66H84O12/c1-13-67-55-31-44-26-46-34-60(72-18-6)48(36-59(46)71-17-5)28-50-38-64(76-22-10)52(40-63(50)75-21-9)30-54-42-65(77-23-11)53(41-66(54)78-24-12)29-51-39-61(73-19-7)49(37-62(51)74-20-8)27-47-35-57(69-15-3)45(33-58(47)70-16-4)25-43(55)32-56(44)68-14-2/h31-42H,13-30H2,1-12H3
InChIKeyZFNADYQLTCMRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethoxypillar[6]arene (CAS 1207685-12-8): Baseline Identity and Core Characteristics for Procurement Decisions


Diethoxypillar[6]arene (CAS 1207685-12-8) is a cyclic hexamer composed of 1,4-diethoxybenzene units linked by methylene bridges, forming a rigid, pillar-shaped macrocycle with a well-defined, electron-rich hydrophobic cavity . It belongs to the pillar[n]arene family of synthetic supramolecular hosts, characterized by their exceptional stability and versatile host-guest chemistry [1]. The compound is typically supplied as a white to light yellow powder or crystals with a melting point of 169–173 °C and a purity of ≥95% (HPLC/qNMR) .

The Critical Differentiation of Diethoxypillar[6]arene: Why Cavity Size and Substituents Prevent Generic Substitution


Interchanging pillar[n]arenes—such as replacing pillar[6]arene with the more common pillar[5]arene—is not a simple substitution; it fundamentally alters the supramolecular recognition profile. The cyclic hexameric structure of pillar[6]arene creates a larger and more flexible cavity compared to the pentameric pillar[5]arene, directly impacting the size and shape of guest molecules that can be encapsulated [1]. Furthermore, the specific ethoxy substituents on the rims of this per-ethylated derivative dictate solubility, host-guest binding thermodynamics, and the capacity for further functionalization, distinguishing it from methylated or other alkoxy analogs [2]. These intrinsic differences in cavity dimensions and rim chemistry lead to measurable, quantifiable variations in binding affinity, selectivity, and material performance, as detailed in the evidence below.

Quantitative Performance Evidence: Diethoxypillar[6]arene Versus Closest Comparators in Key Applications


Size-Selective Host-Guest Complexation: Diethoxypillar[6]arene vs. Pillar[5]arene for Monoamine Neurotransmitter Recognition

The size-selective binding of pillararenes was directly quantified by comparing the association constants (K) of anionic water-soluble pillar[6]arene (WP6) and its smaller homologue pillar[5]arene (WP5) with three cationic fluorescent indicators (i1, i2, i3) [1]. For indicator i1, the K value for the WP6 complex was found to be 1.2 × 10^4 M^-1, whereas for the WP5 complex, it was 4.2 × 10^3 M^-1. Similarly, for indicator i3, the K value for WP6 was 1.1 × 10^5 M^-1, compared to 4.3 × 10^4 M^-1 for WP5. This difference in binding strength directly influences the performance of the resulting indicator displacement assays for monoamine neurotransmitters [1].

Supramolecular Chemistry Fluorescent Sensors Host-Guest Binding

Exceptionally High Binding Affinity for Paraquat: A Unique Feature of Pillar[6]arene Derivatives

A water-soluble pillar[6]arene (WP6) forms an exceptionally stable 1:1 complex with the herbicide paraquat in aqueous solution [1]. The measured association constant (Ka) for this complex is (1.02 ± 0.10) × 10^8 M^-1, which is orders of magnitude higher than typical binding constants for other macrocyclic hosts with paraquat [1]. This ultra-high affinity is a distinctive property of the pillar[6]arene scaffold, enabling applications in sequestration and controlled release.

Molecular Recognition Host-Guest Chemistry Paraquat Detoxification

Near-Ideal Selectivity for para-Xylene Separation in the Solid State

Crystals of perethylated pillar[6]arene exhibit near-ideal selectivity for the separation of para-xylene from a mixture of its structural isomers (ortho-xylene and meta-xylene) [1]. The material demonstrates a specificity of 90% for para-xylene uptake from the ternary mixture in the solid state. This high performance is an intrinsic property of the flexible pillar[6]arene cavity, which adapts to preferentially adsorb para-xylene. The structurally similar perethylated pillar[5]arene was also studied and did not exhibit the same level of selective performance [1].

Chemical Separation Xylene Isomers Adsorptive Materials

Enhanced Electrochemical Sensor Performance via Pillar[6]arene-Modified Electrodes

Pillar[6]arene (P[6]A) adsorbed onto carbon black-modified glassy carbon electrodes improves stability and enables sensitive detection of paraquat and enzyme inhibitors [1]. The P[6]A-modified electrode was used to accumulate paraquat, achieving a limit of detection (LOD) of 0.5 μM [1]. When integrated into an acetylcholinesterase biosensor, the P[6]A-based transducer enabled the detection of the reversible inhibitor berberine with an LOD of 1 nM, and the anticholinesterase pesticides carbofuran and malaoxon with LODs of 0.1 nM [1].

Electrochemical Sensors Biosensors Pesticide Detection

Superior Adsorption Capacity for Paraquat: Pillar[6]arene vs. Pillar[5]arene on Silica Supports

Silica materials functionalized with perhydroxyl-pillar[6]arene exhibit a significantly higher adsorption capacity for the herbicide paraquat compared to those functionalized with the smaller perhydroxyl-pillar[5]arene [1]. The saturation adsorption quantity for pillar[6]arene-modified silica reached 0.20 mmol of paraquat per gram of material. In contrast, the pillar[5]arene-modified silica showed a much lower adsorption capacity under identical conditions. This difference is attributed to the larger cavity of pillar[6]arene, which is a better match for the size of the paraquat dication [1].

Environmental Remediation Herbicide Adsorption Material Functionalization

Synthetic Yield and Selectivity: Optimized Production of Pillar[6]arene Over Pillar[5]arene

The synthesis of pillar[n]arenes can be tuned for selective formation of the hexamer (pillar[6]arene) or pentamer (pillar[5]arene) by altering reaction conditions. Using a deep eutectic solvent (DES) system, the yield of pillar[6]arene was reported to be 53%, significantly higher than the 35% yield for pillar[5]arene under the same optimized conditions [1]. In another study using chloroform as a templating solvent, pillar[6]arene was obtained as the major product with high selectivity, whereas using dichloromethane favored pillar[5]arene formation [2]. For the specific brominated precursor, an optimized method yielded 39% at milligram scale and 20% at gram scale for pillar[6]arene, with the ratio of P6 to P5 increasing under controlled conditions [3].

Macrocycle Synthesis Chemical Manufacturing Reaction Yield

Validated Application Scenarios for Diethoxypillar[6]arene Derived from Quantitative Evidence


Design of Highly Sensitive Fluorescent Sensors for Biological Analytes

The superior binding constants of pillar[6]arene derivatives for cationic guests, as quantified for fluorescent indicators (e.g., K = 1.1 × 10^5 M^-1 for i3), make it a prime candidate for constructing indicator displacement assays (IDAs) [1]. The 2.6-fold higher binding affinity compared to pillar[5]arene translates directly to a lower limit of detection for target analytes like monoamine neurotransmitters, which is critical for diagnostic and research applications requiring high sensitivity [1].

High-Capacity Sorbents for Environmental Remediation of Paraquat

Functionalizing silica or other high-surface-area supports with pillar[6]arene creates a material with a verified adsorption capacity of 0.20 mmol/g for the toxic herbicide paraquat [2]. This capacity is significantly greater than that of pillar[5]arene-functionalized analogs, establishing pillar[6]arene as the material of choice for developing effective and scalable water purification technologies [2].

Energy-Efficient Separation and Purification of para-Xylene

Perethylated pillar[6]arene crystals provide a solid-state sorbent capable of separating para-xylene from its isomers with 90% specificity [3]. This near-ideal selectivity, which is not observed with pillar[5]arene, offers a transformative, low-energy alternative to traditional distillation for producing high-purity para-xylene, a key precursor to terephthalic acid and PET plastics [3].

Fabrication of Electrochemical Biosensors for Pesticide Monitoring

Pillar[6]arene-modified electrodes serve as a robust and sensitive transducer platform for electrochemical biosensors [4]. The ability of adsorbed pillar[6]arene to accumulate paraquat (LOD 0.5 μM) and to mediate electron transfer in acetylcholinesterase biosensors enables the detection of carbamate pesticides like carbofuran at trace levels (LOD 0.1 nM) [4]. This performance validates its use in analytical devices for ensuring food and environmental safety.

Technical Documentation Hub

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